3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid
Overview
Description
3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol It is a derivative of benzoic acid, featuring a hydroxy-methylbutynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid typically involves the reaction of 3-methylbut-1-yn-3-ol with benzoic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product . The process may involve steps such as esterification, hydrolysis, and purification to obtain the final compound in a pure form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylbutynyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- Benzene, (3-methyl-3-buten-1-yn-1-yl)-
Uniqueness
3-(3-Hydroxy-3-methylbut-1-YN-1-YL)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy-methylbutynyl group differentiates it from other benzoic acid derivatives, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2,15)7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLALQKRXWOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650800 | |
Record name | 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878742-28-0 | |
Record name | 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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